molecular formula C12H12N2O4S B7579879 2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid

2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579879
M. Wt: 280.30 g/mol
InChI Key: GEDFPOPOCHAIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid, also known as FTCD, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid involves the inhibition of enzymes involved in DNA synthesis. Specifically, this compound inhibits dihydrofolate reductase and thymidylate synthase, which are essential for the production of nucleotides required for DNA synthesis. This inhibition leads to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid in lab experiments is that it has been extensively studied and has shown promising results in various studies. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit enzymes that are not involved in DNA synthesis. This can lead to unwanted side effects and may limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, the potential use of this compound in combination with other cancer therapies is an area of ongoing research. Finally, the development of new methods for the synthesis of this compound and related compounds may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of furan-2-carboxylic acid with thiosemicarbazide to form furan-2-carboxylic acid thiosemicarbazide. This intermediate is then reacted with 3-bromo propionyl chloride to yield the desired product, this compound.

Scientific Research Applications

2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of biochemistry. It has been studied for its ability to inhibit various enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition can lead to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[3-(furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(4-3-8-2-1-5-18-8)13-6-11-14-9(7-19-11)12(16)17/h1-2,5,7H,3-4,6H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDFPOPOCHAIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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